molecular formula C7H4F2N2 B1301611 4,5-Difluorobenzimidazole CAS No. 236736-21-3

4,5-Difluorobenzimidazole

Cat. No. B1301611
CAS RN: 236736-21-3
M. Wt: 154.12 g/mol
InChI Key: JNEWVMQNHBQHHL-UHFFFAOYSA-N
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Description

4,5-Difluorobenzimidazole (4,5-DFBI) is an important organic compound that has been studied for its various applications in the scientific and medical fields. It is a heterocyclic compound with a five-member ring structure composed of one nitrogen atom and four carbon atoms. 4,5-DFBI has been studied for its potential use in the synthesis of drugs, for its mechanism of action, and for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Material Science

4,5-Difluorobenzimidazole derivatives show significant applications in the field of material science and synthesis. Deng et al. (2015) reported the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate in the pharmaceutical industry and material science, indicating the relevance of fluoro-containing benzimidazoles in these sectors (Deng et al., 2015).

Antiviral and Antimicrobial Properties

The antimicrobial and antiviral properties of benzimidazole derivatives, including this compound, are noteworthy. A study by Kharitonova et al. (2015) discussed the synthesis of various 4,6-difluorobenzimidazoles with potential antiherpes activity (Kharitonova et al., 2015). Another study by Alasmary et al. (2015) highlighted the potential of benzimidazole derivatives as antimicrobial agents, suggesting their role in addressing bacterial and fungal infections (Alasmary et al., 2015).

DNA/RNA Binding Properties

Benzimidazole derivatives exhibit strong binding affinities toward DNA and RNA. Stolić et al. (2009) demonstrated the DNA/RNA binding properties of novel bisbenzimidazoles, which could have implications for gene therapy and molecular biology research (Stolić et al., 2009).

Biochemical Applications

In the biochemical field, this compound derivatives have shown promise. Popovici et al. (2021) presented the synthesis of new thiosemicarbazide derivatives with tuberculostatic activity, indicating their potential in medical and biochemical applications (Popovici et al., 2021).

Cancer Research

In cancer research, the cytotoxic effects of benzimidazole derivatives have been explored. Kim et al. (1997) studied the influence of substituents on benzimidazoles and their role as topoisomerase I poisons, which could have implications for cancer treatment (Kim et al., 1997).

Fuel Cell Technology

In the field of energy, benzimidazoles have been studied for their potential in fuel cell technology. Wainright et al. (1995) investigated polybenzimidazole films doped with phosphoric acid as polymer electrolytes for fuel cells, showcasing the versatility of benzimidazole derivatives (Wainright et al., 1995).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 4,5-Difluorobenzimidazole can be found on the Sigma-Aldrich website .

Future Directions

While specific future directions for 4,5-Difluorobenzimidazole are not mentioned in the search results, it’s worth noting that fluorinated benzimidazoles and their derivatives have shown promise in various applications, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

properties

IUPAC Name

4,5-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEWVMQNHBQHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371701
Record name 4,5-Difluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

236736-21-3
Record name 4,5-Difluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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